![molecular formula C30H42O4 B12559502 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) CAS No. 143814-26-0](/img/structure/B12559502.png)
2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) is an organic compound characterized by its unique structure, which includes a dodecane chain linked by oxy groups to two 4,6-dimethylbenzaldehyde moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) typically involves the reaction of dodecanediol with 4,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzoic acid).
Reduction: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzyl alcohol).
Substitution: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethyl-3-bromobenzaldehyde).
Wissenschaftliche Forschungsanwendungen
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its aldehyde groups, which can react with microbial cell components.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic dodecane chain can facilitate the transport of hydrophobic drugs.
Industry: Utilized in the production of specialty polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
Wirkmechanismus
The mechanism of action of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) depends on its application:
Antimicrobial Activity: The aldehyde groups can form covalent bonds with amino groups in microbial proteins, leading to protein denaturation and cell death.
Drug Delivery: The hydrophobic dodecane chain can interact with lipid membranes, facilitating the transport of hydrophobic drugs across cell membranes.
Polymerization: The aldehyde groups can react with amines or alcohols to form imines or acetals, respectively, which can then undergo further polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can be compared with other similar compounds such as:
1,12-Bis(2-nitrophenoxy)dodecane: Similar in having a dodecane chain linked by oxy groups, but with nitrophenoxy groups instead of dimethylbenzaldehyde groups.
1,1’-[1,12-Dodecanediylbis(oxy)]bis(2-(1,3-butadiyn-1-yl)-4-(2-methyl-2-propanyl)benzene): Similar in having a dodecane chain linked by oxy groups, but with butadiynyl and methylpropanyl groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Similar in having an oxy-linked structure, but with naphthalene and aniline groups.
The uniqueness of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) lies in its combination of a long dodecane chain and reactive aldehyde groups, which provide a balance of hydrophobicity and reactivity that is useful in various applications.
Eigenschaften
CAS-Nummer |
143814-26-0 |
|---|---|
Molekularformel |
C30H42O4 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
2-[12-(2-formyl-3,5-dimethylphenoxy)dodecoxy]-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C30H42O4/c1-23-17-25(3)27(21-31)29(19-23)33-15-13-11-9-7-5-6-8-10-12-14-16-34-30-20-24(2)18-26(4)28(30)22-32/h17-22H,5-16H2,1-4H3 |
InChI-Schlüssel |
CBBSEDQZEGJIMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OCCCCCCCCCCCCOC2=CC(=CC(=C2C=O)C)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


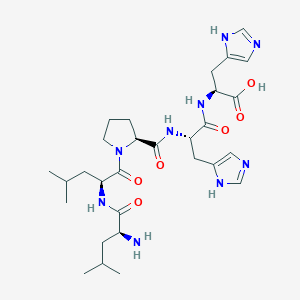
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
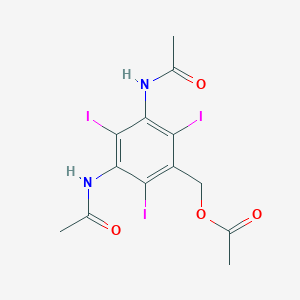
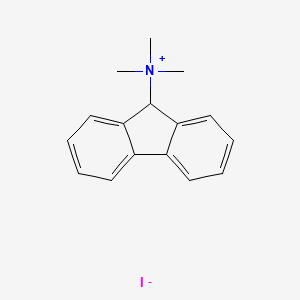
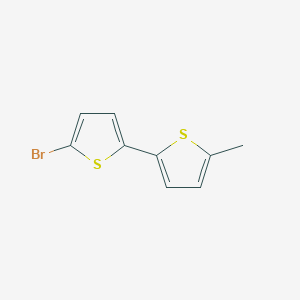

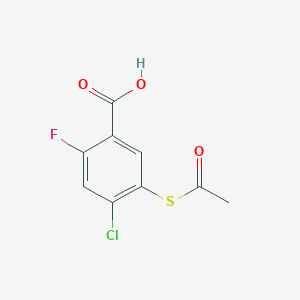
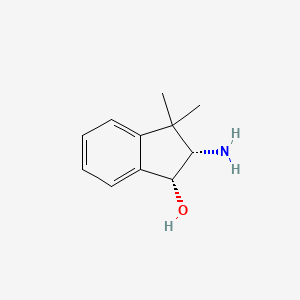
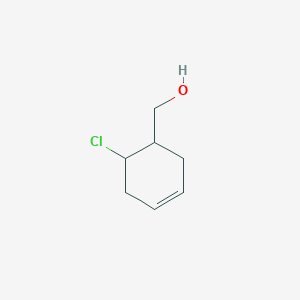

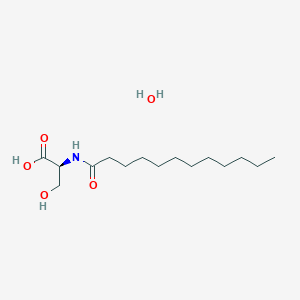
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
